molecular formula C17H28O2 B1655284 5-Undecylbenzene-1,3-diol CAS No. 34155-91-4

5-Undecylbenzene-1,3-diol

Cat. No.: B1655284
CAS No.: 34155-91-4
M. Wt: 264.4 g/mol
InChI Key: SXRLJXDYAKBNRZ-UHFFFAOYSA-N
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Description

5-Undecylbenzene-1,3-diol (CAS 34155-91-4) is a resorcinol derivative with a linear undecyl alkyl chain, making it a compound of significant interest in natural product research and medicinal chemistry. It is recognized as a key structural analog of olivetolic acid, the biosynthetic precursor to cannabinoids in Cannabis sativa . This compound serves as a versatile building block in biocatalysis; notably, it acts as a substrate for the enzyme CylK from Cylindrospermum licheniforme , which catalyzes an unprecedented biological Friedel-Crafts alkylation to form new carbon-carbon bonds . Recent scientific investigations have highlighted its promising biological activities. Studies demonstrate that this compound exhibits strong antibacterial properties against Gram-positive bacteria, including Bacillus subtilis , with a potent minimum inhibitory concentration (MIC) value of 2.5 μM . This activity is attributed to the incorporation of the longer undecyl side-chain, which enhances the compound's hydrophobicity and cell membrane binding affinity. The compound has also been identified as a natural product in plant species such as Aegiceras corniculatum and Persoonia elliptica . For research purposes, it can be synthesized via enzymatic methods using engineered tetraketide synthase (TKS) and olivetolic acid cyclase (OAC), or through direct chemical alkylation of resorcinol . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

34155-91-4

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

5-undecylbenzene-1,3-diol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-16(18)14-17(19)13-15/h12-14,18-19H,2-11H2,1H3

InChI Key

SXRLJXDYAKBNRZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Scientific Research Applications

Biocatalytic Applications

5-Undecylbenzene-1,3-diol is notably utilized as a substrate in enzymatic reactions, particularly in the context of biocatalysis. A significant study highlighted the role of the enzyme CylK from Cylindrospermum licheniforme, which catalyzes a unique alkylation reaction involving this compound. The enzymatic process leads to the formation of new carbon-carbon bonds, showcasing the compound's utility in synthesizing complex organic molecules through biocatalytic methods .

Case Study: CylK Enzyme Mechanism

  • Enzyme : CylK
  • Source : Cylindrospermum licheniforme
  • Reaction Type : Friedel-Crafts alkylation
  • Significance : This reaction is unprecedented in biology and opens avenues for enzyme engineering and catalyst design .

Medicinal Chemistry

This compound has been identified in natural products derived from plants such as Aegiceras corniculatum and Persoonia elliptica. Its presence in these species suggests potential bioactive properties that could be harnessed for medicinal purposes. The compound may exhibit various pharmacological activities due to its structural characteristics, which warrant further investigation into its therapeutic potential .

Potential Pharmacological Activities

  • Antioxidant properties
  • Anti-inflammatory effects
  • Antimicrobial activity

Natural Product Research

The compound has been documented as a natural product, contributing to the understanding of plant secondary metabolites. Its occurrence in specific flora indicates its ecological role and potential benefits in traditional medicine systems. The study of such compounds can lead to the discovery of new drugs and therapeutic agents .

Natural Sources

Plant SpeciesObserved Compounds
Aegiceras corniculatumThis compound
Persoonia ellipticaThis compound

Structural Insights and Synthesis

The structural analysis of this compound reveals its potential for further synthetic modifications. Researchers have explored various synthetic routes to produce derivatives of this compound that may enhance its biological activity or facilitate novel applications in material science or organic synthesis .

Synthetic Pathways

  • Use of dimethoxy benzene as a precursor
  • Application of column chromatography for purification

Preparation Methods

Enzymatic Cyclization via Olivetolic Acid Analog Synthesis

A prominent approach to synthesizing 5-undecylbenzene-1,3-diol involves the use of engineered enzymes to catalyze the cyclization of tetraketide intermediates. In a study focused on cannabinoid biosynthesis, researchers utilized a combination of tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) to generate resorcinolic acid derivatives with varying alkyl side chains. By modifying the substrate specificity of these enzymes, the undecyl chain was incorporated into the resorcinol core.

The process begins with the enzymatic conversion of malonyl-CoA and an alkyl-CoA starter unit (e.g., undecanoyl-CoA) into a linear tetraketide intermediate. Engineered TKS and OAC then cyclize this intermediate into this compound (referred to as varinolic acid in the study). Key reaction conditions include:

  • pH : 7.5–8.0 (HEPES or Tris-HCl buffer)
  • Temperature : 16–25°C
  • Enzyme concentration : 0.5–1.0 mg/mL
  • Reaction time : 16–24 hours

This method achieved a yield of approximately 14% for the undecyl variant, as determined by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) validation.

Mutant Prenyltransferase-Catalyzed Modifications

While prenyltransferases like NphB are typically employed for adding prenyl groups to aromatic substrates, engineered mutants (e.g., NphB G286S/Y288A) have demonstrated versatility in accommodating longer alkyl chains. Although this method primarily targets geranylated derivatives, the underlying principles of substrate flexibility suggest potential applicability for undecyl chain incorporation under optimized conditions.

Chemical Synthesis Approaches

Direct Alkylation via Nucleophilic Aromatic Substitution

In alkaline conditions, resorcinol can undergo nucleophilic aromatic substitution with undecyl bromide. The reaction is facilitated by deprotonation of the hydroxyl groups, enhancing the nucleophilicity of the aromatic ring:
$$
\text{Resorcinol} + \text{NaOH} + \text{1-Bromoundecane} \rightarrow \text{this compound} + \text{NaBr} + \text{H}_2\text{O}
$$
This method is less selective than enzymatic approaches, often yielding mixtures of 4- and 5-substituted products.

Natural Extraction from Plant Sources

Isolation from Aegiceras corniculatum and Persoonia elliptica

This compound has been identified in the lipid extracts of Aegiceras corniculatum (a mangrove species) and Persoonia elliptica (a plant native to Australia). The extraction protocol typically involves:

  • Solvent extraction : Methanol or ethyl acetate is used to isolate crude phenolic fractions.
  • Chromatographic purification : Flash chromatography or HPLC separates the target compound from co-extracted metabolites.
  • Crystallization : Final purification is achieved via recrystallization in hexane/ethyl acetate mixtures.

While yields from natural sources are generally low (<1%), this method remains valuable for obtaining enantiopure samples for biological testing.

Analytical Characterization

Spectroscopic Data

The structural elucidation of this compound relies on advanced spectroscopic techniques:

Table 1: NMR Data for this compound (DMSO-d₆)

Proton Position δ (ppm) Multiplicity Integration
H-2, H-4 (OH) 9.21 Singlet 2H
H-6 6.12 Singlet 1H
H-1' (CH₂) 2.48 Triplet 2H
H-2'–H-11' 1.20–1.30 Multiplet 20H
H-12' (CH₃) 0.85 Triplet 3H

High-Resolution Mass Spectrometry (HRMS):

  • Observed : [M–H]⁻ at m/z 335.2255
  • Calculated : C₂₀H₃₁O₄⁻ requires 335.2228.

Q & A

Q. How can metabolomic approaches be leveraged to study the biological role of this compound in microbial or mammalian systems?

  • Methodological Answer : Employ untargeted LC-MS metabolomics with positive/negative ionization modes. Use random forest analysis to identify discriminatory metabolites in treated vs. control groups. Spike-in stable isotope-labeled analogs as internal standards for quantification, as applied in studies of diol-containing metabolites in microbiome research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Undecylbenzene-1,3-diol
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